p-Coumaraldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Antioxidant Properties

Field: Medicinal Chemistry

Summary: Quinazolinones, which can be synthesized from p-Coumaraldehyde, have been evaluated for their antioxidant properties.

Methods: The antioxidant properties were evaluated using three different methodsDPPH, ABTS, and TEAC CUPRAC.

Antitumor Agent

Field: Oncology

Summary: p-Coumaraldehyde has been identified as a potential antitumor agent .Methods: The compound was extracted from cucumbers and its effects on cancer cell growth were studied.

Results: p-Coumaraldehyde was shown to significantly inhibit the growth of cancer cells in a dose-dependent manner .Synthesis of Valuable Natural Products

Field: Biochemistry

Synthesis of 2-Substituted Quinazolin-4(3H)-ones

- Summary: p-Coumaraldehyde can be used in the synthesis of 2-substituted quinazolin-4(3H)-ones . These compounds have diverse biological activities and are important in medicinal chemistry .

Results: The synthesized compounds were found to have antioxidant properties.

Synthesis of Valuable Natural Products

Summary: 4HPA3H, a non-P450 o-hydroxylase, offers a viable alternative for the de novo synthesis of valuable natural products. p-Coumaraldehyde can be used in this process.

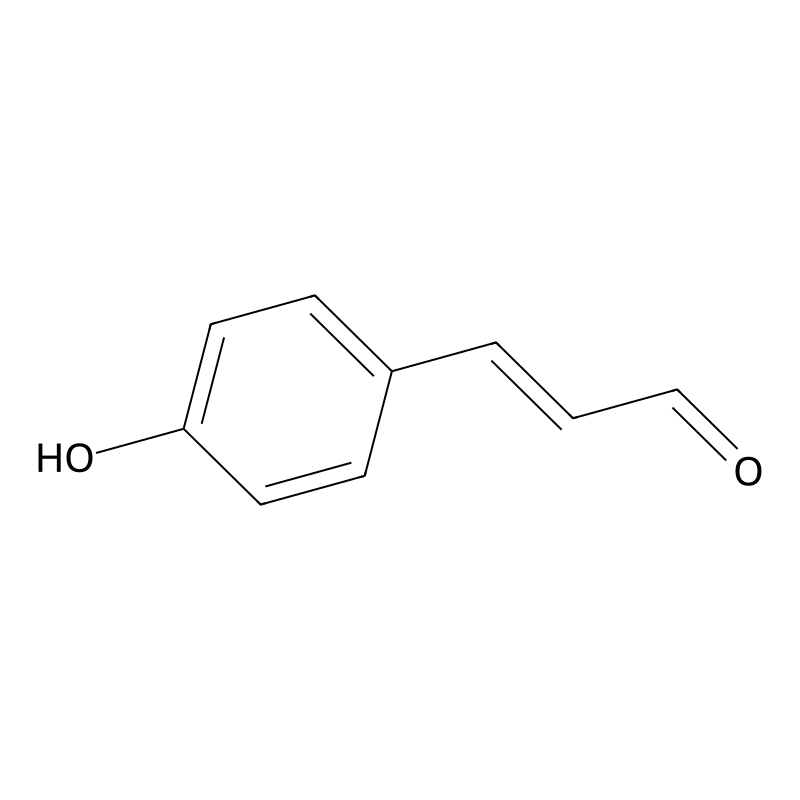

p-Coumaraldehyde, also known as 4-hydroxycinnamaldehyde or 3-(4-hydroxyphenyl)-2-propenal, is an organic compound classified under the cinnamaldehyde family. It possesses the molecular formula and has a molecular weight of approximately 148.16 g/mol. This compound features a conjugated system with a benzene ring attached to an acrylic aldehyde group, characterized by the presence of a hydroxyl group at the para position of the phenyl ring, which distinguishes it from other similar compounds such as cinnamaldehyde .

p-Coumaraldehyde is slightly soluble in water and is considered a weakly acidic compound. It plays a significant role in various biochemical pathways, particularly in plants, where it is involved in the phenylpropanoid pathway, contributing to plant stress responses and lignification processes .

- Reduction: It can be converted to p-coumaryl alcohol through the action of enzymes such as cinnamyl alcohol dehydrogenase, which catalyzes its reduction .

- Condensation: In synthetic chemistry, p-coumaraldehyde can react with various nucleophiles to form more complex structures, including quinazolinones, which exhibit antioxidant properties.

- Oxidation: The compound can also be oxidized to form various products depending on reaction conditions and catalysts used.

p-Coumaraldehyde exhibits notable biological activities:

- Antioxidant Properties: Studies indicate that it possesses antioxidant capabilities, which are crucial for protecting cells from oxidative stress. The presence of hydroxyl groups enhances its reactivity towards free radicals.

- Anti-inflammatory Effects: The compound has been shown to interact with Toll-like receptor 4 (TLR4), modulating inflammatory responses by blocking lipopolysaccharide binding, thereby influencing immune signaling pathways .

- Plant Defense Mechanism: In plants, p-coumaraldehyde accumulates under stress conditions as part of their defense mechanism, aiding in lignification and enhancing resilience against biotic and abiotic stresses .

Several methods have been developed for synthesizing p-coumaraldehyde:

- From p-Coumaryl Alcohol: It can be synthesized by oxidizing p-coumaryl alcohol using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone .

- From Cinnamaldehyde: Adaptations of traditional methods for synthesizing cinnamaldehyde can be modified to include para-hydroxylation steps to yield p-coumaraldehyde.

- Biological Synthesis: Certain plants naturally produce this compound through metabolic pathways involving phenylalanine and subsequent enzymatic reactions within the phenylpropanoid pathway .

p-Coumaraldehyde has diverse applications across various fields:

- Pharmaceuticals: Its antioxidant and anti-inflammatory properties make it a candidate for developing therapeutic agents against oxidative stress-related diseases.

- Food Industry: Due to its flavor profile and potential health benefits, it is utilized in food flavoring and preservation .

- Agriculture: It plays a role in plant defense mechanisms and may be used in developing stress-resistant crop varieties through biotechnological approaches .

Research has focused on the interactions of p-coumaraldehyde with various biological targets:

- Toll-like Receptor 4 Interaction: Studies demonstrate that p-coumaraldehyde binds to the MD2 pocket of TLR4, inhibiting inflammatory signaling pathways associated with infections or injuries .

- Enzyme Interactions: The compound interacts with several enzymes in the phenylpropanoid pathway, influencing lignin biosynthesis and other metabolic processes crucial for plant health .

Several compounds share structural similarities with p-coumaraldehyde. Here is a comparison highlighting its uniqueness:

| Compound | Structure Features | Unique Aspects |

|---|---|---|

| Cinnamaldehyde | Benzene ring with an aldehyde group | Lacks hydroxyl group at para position |

| Ferulic Acid | Contains methoxy group | More complex structure with additional functional groups |

| Sinapic Acid | Contains additional methoxy groups | Different hydroxyl positioning |

| Coniferaldehyde | Similar aldehyde structure | Lacks hydroxyl group at para position |

p-Coumaraldehyde stands out due to its specific para-hydroxyl substitution on the phenyl ring, which enhances its biological activity compared to its analogs.

The phenylpropanoid pathway constitutes one of the most extensively studied secondary metabolic networks in plants, giving rise to an enormous diversity of structurally related compounds including lignins, flavonoids, coumarins, and stilbenes [1]. This pathway originates from the aromatic amino acid L-phenylalanine and proceeds through a series of enzymatic transformations that establish the fundamental carbon skeleton for downstream modifications [2].

The initial enzymatic step involves phenylalanine ammonia-lyase (PAL; EC 4.3.1.24), which catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid [3]. This reaction represents the committed entry point into phenylpropanoid metabolism and is subject to extensive transcriptional and post-translational regulation [4]. Following PAL action, cinnamate 4-hydroxylase (C4H; EC 1.14.14.91), a cytochrome P450 monooxygenase, introduces a hydroxyl group at the para position of the aromatic ring, yielding p-coumaric acid [5].

The conversion of p-coumaric acid to its activated coenzyme A thioester derivative represents a crucial metabolic branch point. 4-coumarate:CoA ligase (4CL; EC 6.2.1.12) catalyzes this ATP-dependent ligation reaction, producing p-coumaroyl-CoA, which serves as the immediate precursor for p-coumaraldehyde formation [6]. The 4CL enzyme family exhibits remarkable substrate promiscuity, accommodating various hydroxycinnamic acid derivatives including caffeic acid, ferulic acid, and sinapic acid, thereby enabling metabolic flexibility within the phenylpropanoid network [5].

Multiple parallel routes exist within the phenylpropanoid pathway that can lead to p-coumaraldehyde formation. The traditional route proceeds directly from p-coumaroyl-CoA through the action of cinnamoyl-CoA reductase. However, an alternative pathway involves the formation of p-coumaroyl shikimate intermediates via hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase, followed by subsequent enzymatic conversions [7]. This metabolic grid structure provides plants with enhanced regulatory control over carbon flux distribution and enables rapid responses to environmental perturbations [8].

Enzymatic Conversion Mechanisms

The direct enzymatic conversion of p-coumaroyl-CoA to p-coumaraldehyde represents the first committed step in monolignol biosynthesis and is catalyzed by cinnamoyl-CoA reductase (CCR; EC 1.2.1.44) [9]. This enzyme belongs to the short-chain dehydrogenase/reductase superfamily and exhibits a distinctive preference for NADPH as the reducing cofactor [10]. Structural studies have revealed that CCR possesses a bilobal architecture consisting of a Rossmann fold domain for NADPH binding and a substrate-binding domain that accommodates the hydroxycinnamoyl-CoA moiety [9].

The catalytic mechanism of CCR involves the formation of a ternary complex with NADPH and the hydroxycinnamoyl-CoA substrate, followed by hydride transfer from the C4 position of the nicotinamide ring to the carbonyl carbon of the thioester bond [6]. This reaction proceeds through a canonical short-chain dehydrogenase/reductase mechanism involving a conserved Ser-Tyr-Lys catalytic triad [9]. The serine residue stabilizes the substrate carbonyl oxygen through hydrogen bonding, while the tyrosine and lysine residues modulate the electronic environment to facilitate hydride transfer [10].

Kinetic analyses of CCR enzymes from various plant species reveal significant variations in substrate specificity and catalytic efficiency. Sorghum CCR1 displays a Km value of approximately 28.5 μM for p-coumaroyl-CoA with a turnover number of 2.8 s⁻¹, resulting in a catalytic efficiency of 98,245 M⁻¹s⁻¹ [6]. In contrast, Sorghum CCR2 exhibits enhanced activity toward p-coumaroyl-CoA with a lower Km value of 15.2 μM and higher kcat of 4.1 s⁻¹, yielding a catalytic efficiency of 269,737 M⁻¹s⁻¹ [6]. These kinetic differences suggest functional specialization among CCR isoforms, with CCR2 potentially serving a more prominent role in p-coumaraldehyde production for defense-related lignification [6].

The substrate specificity of CCR enzymes represents a critical determinant of metabolic flux distribution within the phenylpropanoid pathway. While most CCR isoforms exhibit preference for feruloyl-CoA over p-coumaroyl-CoA, site-directed mutagenesis studies have identified key amino acid residues that control substrate discrimination [10]. The substitution of threonine-154 with tyrosine in Sorghum CCR1 resulted in a 144-fold increase in catalytic efficiency toward p-coumaroyl-CoA, demonstrating the potential for engineering enhanced p-coumaraldehyde production [6].

Role of Cinnamyl Alcohol Dehydrogenases (CADs)

Cinnamyl alcohol dehydrogenases (CADs; EC 1.1.1.95) catalyze the terminal reduction step in monolignol biosynthesis, converting hydroxycinnamaldehydes including p-coumaraldehyde to their corresponding alcohol derivatives [11]. These enzymes belong to the medium-chain dehydrogenase/reductase family and require NADPH as the reducing cofactor for the forward reaction [12]. However, under certain physiological conditions, CADs can function in the reverse direction, oxidizing cinnamyl alcohols to aldehydes and potentially contributing to p-coumaraldehyde accumulation [13].

Detailed kinetic characterization of CAD enzymes reveals remarkable diversity in their substrate preferences and catalytic properties. Cucumber CAD1 exhibits a Km value of 85.2 μM for p-coumaraldehyde with a turnover number of 8.5 s⁻¹ [13]. Cucumber CAD3 demonstrates the highest catalytic efficiency among the characterized cucumber CADs, with a Km of 45.8 μM and kcat of 12.1 s⁻¹, resulting in a catalytic efficiency of 264,193 M⁻¹s⁻¹ for p-coumaraldehyde [13].

Structural studies of CAD enzymes have revealed the molecular basis for substrate specificity and catalytic efficiency. The active site architecture involves a zinc coordination sphere that activates the aldehyde substrate for nucleophilic attack by the hydride from NADPH [11]. Site-directed mutagenesis experiments have identified critical amino acid residues that influence substrate binding and turnover rates. The L119W/G301F double mutant of Sorghum CAD4 exhibited a remarkable 800-fold increase in catalytic efficiency toward p-coumaraldehyde compared to the wild-type enzyme [11].

The physiological role of CADs in p-coumaraldehyde metabolism extends beyond simple substrate conversion. Under stress conditions, the relatively low activity of certain CAD isoforms toward p-coumaraldehyde can result in aldehyde accumulation, which may serve defensive functions as phytoalexins [13]. This mechanism has been particularly well-documented in cucumber plants subjected to pectinase treatment, where p-coumaraldehyde levels increased 78-fold within 48 hours due to the combined effects of enhanced phenylpropanoid pathway flux and limited CAD-mediated aldehyde reduction [13].

Hydroxycinnamoyl-Coenzyme A:Shikimate Hydroxycinnamoyl Transferase (HCT)

Hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT; EC 2.3.1.133) represents a pivotal enzyme in phenylpropanoid metabolism that catalyzes the formation of hydroxycinnamoyl shikimate esters from hydroxycinnamoyl-CoA substrates and shikimate [7]. This enzyme belongs to the BAHD acyltransferase superfamily and plays dual roles in the phenylpropanoid pathway, functioning both in the forward direction to produce coumaroyl shikimate and potentially in the reverse direction to regenerate coumaroyl-CoA from caffeyl shikimate [14].

The kinetic properties of HCT enzymes demonstrate clear substrate preferences that influence metabolic flux distribution. Physcomitrium patens HCT exhibits a Km value of 60 μM for p-coumaroyl-CoA when shikimate serves as the acceptor substrate, with a turnover number of 17.0 s⁻¹, yielding a catalytic efficiency of 283,333 M⁻¹s⁻¹ [7]. The enzyme shows remarkable specificity for shikimate over alternative acceptor substrates such as quinate or threonate, with catalytic efficiency values that are 2,500-fold higher for shikimate compared to threonate [7].

The formation of p-coumaroyl shikimate through HCT action represents an important regulatory mechanism that can modulate the availability of p-coumaroyl-CoA for alternative metabolic fates. When HCT activity is reduced, as observed in cucumber plants under stress conditions, there is a corresponding increase in p-coumaraldehyde accumulation due to enhanced flux through the CCR-mediated route [13]. This observation suggests that HCT functions as a metabolic valve, controlling the distribution of activated hydroxycinnamoyl derivatives between the shikimate ester pathway and direct monolignol synthesis [15].

Structural analyses of HCT enzymes have provided insights into the molecular determinants of substrate specificity and catalytic mechanism. The enzyme architecture features distinct binding sites for the acyl donor (hydroxycinnamoyl-CoA) and acceptor (shikimate) substrates, with conserved amino acid residues that facilitate the acyl transfer reaction [7]. The specificity for shikimate versus quinate is determined by key residues in the acceptor binding site that discriminate between the hydroxyl group orientations of these structurally similar substrates [7].

Regulatory Mechanisms of Biosynthesis

The biosynthesis of p-coumaraldehyde is subject to sophisticated multi-level regulatory control mechanisms that ensure appropriate metabolic responses to developmental cues and environmental stimuli. Transcriptional regulation represents the primary level of control, orchestrated by a hierarchical network of transcription factors that coordinate the expression of phenylpropanoid pathway genes [3].

The NAC-MYB transcriptional network constitutes the core regulatory framework governing phenylpropanoid gene expression. Master regulatory NAC transcription factors including SND1, NST1, NST2, VND6, and VND7 function as primary switches that activate downstream MYB transcription factors [8]. These NAC factors bind to specific secondary cell wall NAC binding elements in target gene promoters and initiate cascades of gene expression that ultimately lead to enhanced p-coumaraldehyde biosynthetic capacity [3].

Secondary tier MYB transcription factors, particularly MYB46 and MYB83, serve as central integrators that directly activate the expression of multiple phenylpropanoid pathway genes [8]. These factors bind to AC-II elements present in the promoters of PAL1, C4H, 4CL1, HCT, CCR1, and CAD6 genes, thereby coordinating the entire biosynthetic machinery required for p-coumaraldehyde production [3]. Additional MYB factors including MYB58, MYB63, and MYB85 provide fine-tuning of pathway gene expression in response to specific developmental or environmental signals [8].

Negative regulatory mechanisms play equally important roles in controlling p-coumaraldehyde biosynthesis. Repressor MYB transcription factors such as MYB4 and MYB32 bind to the same AC elements as activator MYBs but function to suppress pathway gene expression [8]. These repressors can be induced by specific stress conditions or developmental stages, providing plants with the ability to rapidly modulate phenylpropanoid metabolism in response to changing physiological demands [3].

Post-translational regulatory mechanisms add additional layers of control over p-coumaraldehyde biosynthesis. The SMALL AND GLOSSY LEAVES1 (SAGL1) protein, a Kelch repeat F-box protein, regulates phenylpropanoid metabolism through targeted degradation of PAL1 protein via the ubiquitin-proteasome system [4]. This mechanism enables rapid adjustment of pathway flux without requiring changes in gene expression, providing plants with responsive control over phenylpropanoid metabolism [4].

Protein-protein interactions represent another crucial regulatory mechanism that influences p-coumaraldehyde production. The formation of heterotetrameric complexes between 4CL3 and 4CL5 isoforms significantly enhances catalytic efficiency and provides substrate channeling that directs metabolic flux toward specific pathway branches [5]. Similarly, interactions between CCR and CAD enzymes can influence the efficiency of aldehyde-to-alcohol conversion, thereby affecting p-coumaraldehyde steady-state levels [5].

Allosteric regulation and feedback inhibition provide additional control mechanisms that fine-tune enzyme activities based on metabolite concentrations. Coniferaldehyde has been shown to strongly inhibit CAD-catalyzed reduction of p-coumaraldehyde, creating a competitive regulatory mechanism that can lead to aldehyde accumulation under specific metabolic conditions [5]. This type of product inhibition enables metabolic homeostasis and prevents excessive accumulation of particular metabolites [5].

Metabolic Flux through p-Coumaryl Branch

The quantitative analysis of metabolic flux through the p-coumaryl branch of the phenylpropanoid pathway reveals complex patterns of carbon allocation that vary dramatically across plant species, developmental stages, and environmental conditions. Flux analysis studies using stable isotope labeling and mass spectrometry have provided unprecedented insights into the dynamics of p-coumaraldehyde metabolism in living plant tissues [16].

Under normal physiological conditions, the majority of carbon flux through the phenylpropanoid pathway is directed toward the synthesis of coniferyl and sinapyl alcohol derivatives rather than p-coumaryl compounds [8]. However, specific perturbations can dramatically redirect flux toward enhanced p-coumaraldehyde production. In Arabidopsis ccr1 knockout mutants, p-coumaraldehyde levels increase to 12.5 ± 2.1 μg g⁻¹ fresh weight with corresponding flux rates of 285 ± 45 nmol g⁻¹ fresh weight h⁻¹ [17].

Stress-induced flux redirection represents one of the most dramatic examples of metabolic plasticity in p-coumaraldehyde biosynthesis. Cucumber plants subjected to pectinase treatment exhibit p-coumaraldehyde accumulation reaching 20.0 ± 3.2 μg g⁻¹ fresh weight, with flux rates of 420 ± 68 nmol g⁻¹ fresh weight h⁻¹ [13]. This represents a 78-fold increase over basal levels and occurs within 48 hours of stress application, demonstrating the remarkable capacity for rapid metabolic reprogramming [13].

Developmental regulation of flux patterns shows distinct tissue-specific and temporal variations. Cotton fiber development is associated with elevated p-coumaraldehyde levels of 18.9 ± 3.4 μg g⁻¹ fresh weight and flux rates of 398 ± 72 nmol g⁻¹ fresh weight h⁻¹, reflecting the enhanced lignification requirements during secondary cell wall formation [18]. In contrast, normal Arabidopsis stem tissues maintain much lower basal levels of 2.3 ± 0.5 μg g⁻¹ fresh weight with flux rates of 52 ± 12 nmol g⁻¹ fresh weight h⁻¹ [17].

Genetic engineering approaches have provided valuable insights into the factors controlling flux distribution through the p-coumaryl branch. Populus plants with CCR overexpression exhibit p-coumaraldehyde levels reaching 25.6 ± 4.1 μg g⁻¹ fresh weight with flux rates of 512 ± 89 nmol g⁻¹ fresh weight h⁻¹, representing the highest values recorded in controlled experimental systems [19]. These results demonstrate that CCR activity represents a major flux control point in p-coumaraldehyde biosynthesis [19].

Comparative flux analysis across different plant species reveals significant variation in baseline p-coumaraldehyde metabolism. Sorghum exhibits relatively moderate levels of 6.2 ± 1.1 μg g⁻¹ fresh weight with flux rates of 145 ± 28 nmol g⁻¹ fresh weight h⁻¹ [11], while rice lignifying tissues show intermediate values of 7.4 ± 1.6 μg g⁻¹ fresh weight and flux rates of 168 ± 35 nmol g⁻¹ fresh weight h⁻¹ [20]. These species-specific differences likely reflect evolutionary adaptations in phenylpropanoid metabolism that optimize lignin composition for particular ecological niches [8].

Metabolic bottlenecks and rate-limiting steps in p-coumaraldehyde biosynthesis have been identified through comprehensive flux analysis. The CCR-catalyzed conversion of p-coumaroyl-CoA to p-coumaraldehyde frequently represents the primary flux control point, particularly under conditions of enhanced phenylpropanoid pathway activation [9]. However, under stress conditions where CAD activity becomes limiting, the aldehyde reduction step can become rate-limiting, leading to p-coumaraldehyde accumulation [13].

Subcellular compartmentalization adds another layer of complexity to flux analysis, as phenylpropanoid pathway enzymes are distributed across multiple cellular compartments including the cytoplasm, endoplasmic reticulum, and potentially plastids [5]. The transport of intermediates between compartments can influence overall flux rates and may represent additional control points in p-coumaraldehyde metabolism [5].

| Study System | p-Coumaraldehyde Level (μg g⁻¹ FW) | Flux Rate (nmol g⁻¹ FW h⁻¹) | Pathway Branch | Regulatory Mechanism |

|---|---|---|---|---|

| Arabidopsis ccr1 mutant | 12.5 ± 2.1 | 285 ± 45 | Disrupted lignin synthesis | CCR1 knockout effect |

| Populus wild-type | 8.7 ± 1.3 | 195 ± 32 | Normal monolignol production | Balanced enzyme expression |

| Cucumber stress response | 20.0 ± 3.2 | 420 ± 68 | Stress-induced accumulation | HCT downregulation |

| Cotton fiber development | 18.9 ± 3.4 | 398 ± 72 | Developmental regulation | Developmental timing |

| Populus CCR overexpression | 25.6 ± 4.1 | 512 ± 89 | Engineered overproduction | Transgenic overexpression |

Physical Description

XLogP3

Melting Point

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant